![molecular formula C25H36N2O B14313695 (E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene CAS No. 114438-51-6](/img/structure/B14313695.png)
(E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene is an organic compound that belongs to the class of azobenzenes Azobenzenes are characterized by the presence of a diazene group (N=N) connected to two aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene typically involves the following steps:
Formation of the diazene group: This can be achieved through the reaction of aniline derivatives with nitrous acid, followed by coupling with another aromatic compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the diazene group can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate electrophilic aromatic substitution.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
(E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene has several scientific research applications:
Materials Science: Used in the development of photoresponsive materials and liquid crystals.
Chemistry: Serves as a model compound for studying the behavior of azobenzenes in various chemical reactions.
Biology: Investigated for its potential use in biological imaging and as a photoswitchable molecule in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of (E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene involves the interaction of the diazene group with molecular targets. The compound can undergo photoisomerization, where exposure to light causes a reversible change in its structure from the trans (E) to the cis (Z) form. This photoisomerization can affect the compound’s interaction with biological molecules and its overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azobenzene: The parent compound of the azobenzene family, lacking the dodecyloxy and methyl groups.
Disperse Orange 3: A commercially used azobenzene dye with different substituents on the aromatic rings.
4-(Dodecyloxy)azobenzene: Similar to (E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene but without the methyl group on the second aromatic ring.
Uniqueness
This compound is unique due to the presence of both the dodecyloxy and methyl groups, which can influence its chemical properties, reactivity, and potential applications. The combination of these substituents can enhance the compound’s solubility, stability, and photoresponsive behavior, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
114438-51-6 |
|---|---|
Formule moléculaire |
C25H36N2O |
Poids moléculaire |
380.6 g/mol |
Nom IUPAC |
(4-dodecoxyphenyl)-(4-methylphenyl)diazene |
InChI |
InChI=1S/C25H36N2O/c1-3-4-5-6-7-8-9-10-11-12-21-28-25-19-17-24(18-20-25)27-26-23-15-13-22(2)14-16-23/h13-20H,3-12,21H2,1-2H3 |
Clé InChI |
WZUXGKRMTBGFSY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


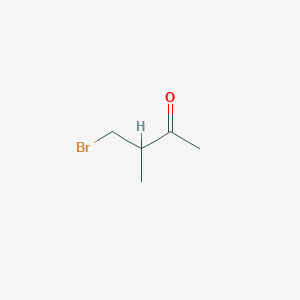
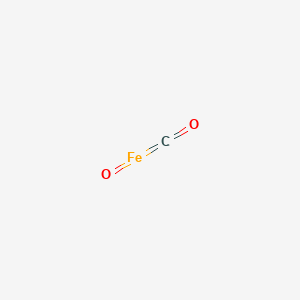
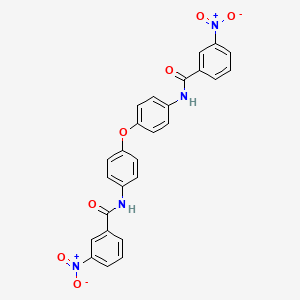

![Benzoic acid;4-[dichloro(phenyl)methyl]phenol](/img/structure/B14313628.png)
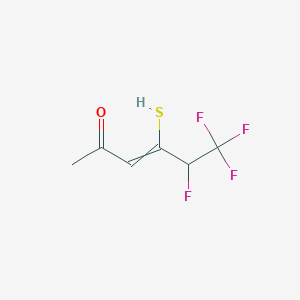
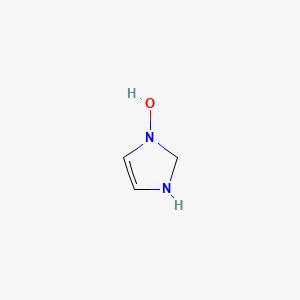
![2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde](/img/structure/B14313651.png)
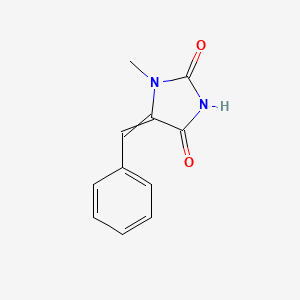
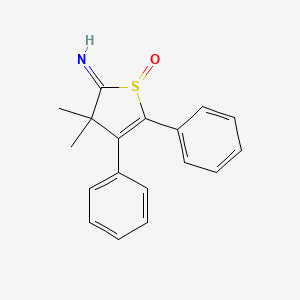
![2-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]benzoic acid](/img/structure/B14313667.png)
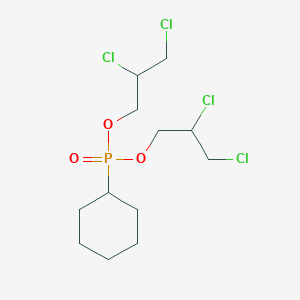
![2-Diazonio-1-[(2-hydroxyethyl)(methyl)amino]ethen-1-olate](/img/structure/B14313679.png)
![6-Methylidenebicyclo[3.1.0]hex-2-ene](/img/structure/B14313691.png)
